molecular formula C18H16ClN3O4 B4472677 N-(3-chloro-4-methoxyphenyl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide

N-(3-chloro-4-methoxyphenyl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B4472677
M. Wt: 373.8 g/mol
InChI Key: NJFNAFAPEHXJBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methoxyphenyl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide typically involves the following steps:

    Formation of the quinazolinone core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.

    Substitution reactions: Introduction of the 3-chloro-4-methoxyphenyl group can be done through nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the amide bond between the quinazolinone core and the substituted phenyl group.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the quinazolinone core.

    Reduction: Reduction reactions can occur at the carbonyl group of the quinazolinone core.

    Substitution: The chloro group can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products Formed

    Oxidation products: Quinazolinone derivatives with oxidized functional groups.

    Reduction products: Reduced quinazolinone derivatives.

    Substitution products: Compounds with substituted chloro groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: May be used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways. This can include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular responses.

    Signal transduction: The compound can influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: Compounds with similar quinazolinone cores but different substituents.

    Phenyl-substituted amides: Compounds with similar phenyl groups but different core structures.

Uniqueness

N-(3-chloro-4-methoxyphenyl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4/c1-26-15-7-6-11(10-13(15)19)20-16(23)8-9-22-17(24)12-4-2-3-5-14(12)21-18(22)25/h2-7,10H,8-9H2,1H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFNAFAPEHXJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-methoxyphenyl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-methoxyphenyl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide
Reactant of Route 3
Reactant of Route 3
N-(3-chloro-4-methoxyphenyl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide
Reactant of Route 4
Reactant of Route 4
N-(3-chloro-4-methoxyphenyl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide
Reactant of Route 5
Reactant of Route 5
N-(3-chloro-4-methoxyphenyl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide
Reactant of Route 6
N-(3-chloro-4-methoxyphenyl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.